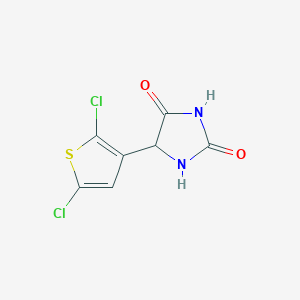

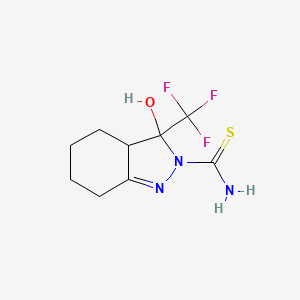

5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C7H4Cl2N2O2S . It is a derivative of imidazolidine-2,4-dione, which is known to have a variety of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the click reaction of 5,5-diphenyl-3- (prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di (prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produced new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Scientific Research Applications

Novel Research Strategies of Hydantoin Derivatives

Hydantoin derivatives, including 5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione, have been recognized as significant scaffolds in medicinal chemistry due to their diverse biological and pharmacological activities. These compounds are particularly important in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, an efficient and simple method, is commonly employed in the synthesis of hydantoin, contributing to the development of new organic compounds as potential therapeutics. This process facilitates the exploration of hydantoin derivatives for therapeutic and agrochemical applications (Shaikh et al., 2023).

Thiazolidinones and Their Synthetic Development

The synthesis of 1,3-thiazolidin-4-ones and their functionalized analogues, including hydantoin derivatives like this compound, has shown significant biological potential. These compounds, synthesized since the mid-nineteenth century, have been developed using advanced synthetic methodologies, including green chemistry approaches. The biological significance of these derivatives is underscored by their presence in commercial pharmaceuticals, highlighting their potential in medicinal chemistry against various diseases (Santos et al., 2018).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) is a phenolic compound with a broad spectrum of biological and pharmacological effects. While not directly related to this compound, the study of CGA provides insights into the potential pharmacological applications of structurally diverse compounds. CGA demonstrates antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, among others. This review suggests the importance of further research on phenolic compounds to optimize their biological and pharmacological effects, potentially applicable to derivatives of hydantoin (Naveed et al., 2018).

Thiazolidinediones as PTP 1B Inhibitors

2,4-Thiazolidinedione (TZD) scaffolds, closely related to the structure of this compound, have been explored for their potential as PTP 1B inhibitors, showcasing their versatility in medicinal chemistry. These compounds play a crucial role in managing ailments such as Type 2 Diabetes Mellitus (T2DM), demonstrating the significance of heterocyclic scaffolds in designing novel therapeutic agents (Verma et al., 2019).

Mechanism of Action

Target of Action

Imidazolinone derivatives have been found to exhibit a wide range of significant pharmacological or biological activities .

Mode of Action

Imidazolinone derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Imidazolinone derivatives have been reported to influence various biological processes, including anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name |

5-(2,5-dichlorothiophen-3-yl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O2S/c8-3-1-2(5(9)14-3)4-6(12)11-7(13)10-4/h1,4H,(H2,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVJPTXDSJRFAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C2C(=O)NC(=O)N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

![N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide](/img/structure/B2760970.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)

![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)

![Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2760986.png)